molecular formula C13H14N4O3 B2391062 Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 938021-91-1

Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2391062
M. Wt: 274.28
InChI Key: SLWSHEZJGFQJLF-UHFFFAOYSA-N
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Description

The compound “Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted wit amine groups .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound was established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible . The structures of the newly synthesized compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Tuberculostatic Activity

Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs have been studied for their potential in treating tuberculosis. The synthesis of these compounds involves three-component condensations of various aromatic or hetaromatic aldehydes, β-dicarbonyl compounds (CH acids), and 1H-1,2,4-triazol-5-amine or 1H-pyrazol-5-amine. Their tuberculostatic activity has been evaluated, and structure-activity relations have been analyzed (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Antitumor Activity

A novel compound structurally related to ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate was synthesized and tested for its antitumor activities. The compound showed high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating its potential use in cancer treatment (Gomha, Muhammad, & Edrees, 2017).

Ring-Chain Isomerism and Synthesis Applications

The compound and its derivatives have been involved in studies exploring ring-chain isomerism, which is affected by solvent and the length of polyfluoroalkyl substituent. This property is significant for chemical synthesis and understanding the behavior of such compounds in different environments (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).

Development of Biologically Active Compounds

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, like ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have been used in the preparation of biologically active compounds. A study identified a compound with the ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, highlighting the compound's potential in antiviral research (Massari et al., 2017).

Potential as Antihypertensive Agents

Derivatives of 1,2,4-triazolol[1,5-alpha]pyrimidine, structurally related to ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, were synthesized and tested for antihypertensive activity. Certain compounds showed promising activity, suggesting their potential in hypertension treatment (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

properties

IUPAC Name

ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-3-20-12(18)10-8(2)16-13-14-7-15-17(13)11(10)9-4-5-19-6-9/h4-7,11H,3H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWSHEZJGFQJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=COC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Citations

For This Compound
1
Citations
A El Maatougui, J Azuaje… - Journal of medicinal …, 2016 - ACS Publications
Three novel families of A 2B adenosine receptor antagonists were identified in the context of the structural exploration of the 3,4-dihydropyrimidin-2(1H)-one chemotype. The most …
Number of citations: 61 pubs.acs.org

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